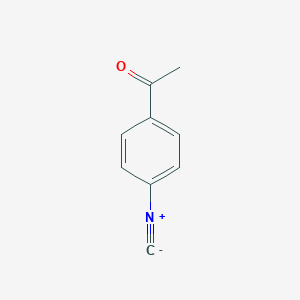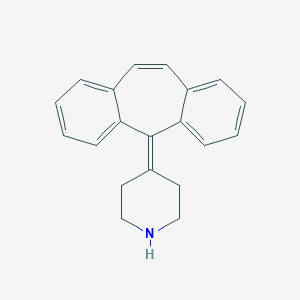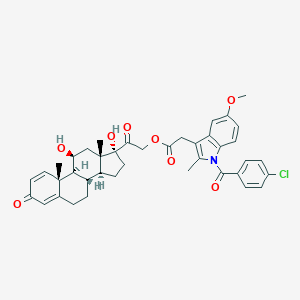
4-Methoxy-5-methylnicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-5-methylnicotinaldehyde, also known as MMNA, is a chemical compound that belongs to the family of nicotinic acid derivatives. It is a yellow crystalline solid that is soluble in organic solvents like ethanol, chloroform, and ethyl acetate. MMNA has attracted significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The exact mechanism of action of 4-Methoxy-5-methylnicotinaldehyde is not fully understood, but it is believed to act on specific molecular targets in cells. In cancer cells, this compound has been shown to induce apoptosis (programmed cell death) by activating certain signaling pathways. In bacteria, this compound has been shown to inhibit the growth of certain strains by disrupting their cell membrane integrity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different organisms. In human cells, this compound has been shown to inhibit the activity of certain enzymes like acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter signaling. In plants, this compound has been shown to inhibit the activity of certain enzymes like phenylalanine ammonia-lyase, which is involved in the biosynthesis of phenolic compounds.
Vorteile Und Einschränkungen Für Laborexperimente
4-Methoxy-5-methylnicotinaldehyde has various advantages and limitations for lab experiments. One of the advantages is its high purity and stability, which makes it suitable for various analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Another advantage is its low toxicity, which makes it safe to handle in the laboratory. One of the limitations is its low solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are various future directions for the research on 4-Methoxy-5-methylnicotinaldehyde. One direction is to investigate its potential use as a therapeutic agent for cancer and other diseases. Another direction is to explore its potential use as a biopesticide for controlling pests and diseases in crops. Additionally, further research can be done to understand its mechanism of action and its effects on different molecular targets in cells. Finally, the development of new synthesis methods for this compound can lead to improved yields and purity, which can facilitate its use in various applications.
Synthesemethoden
4-Methoxy-5-methylnicotinaldehyde can be synthesized using different methods, including the condensation reaction between 4-methoxy-3-methylpyridine and acetaldehyde in the presence of a catalyst. Another method involves the reaction between 4-methoxy-3-methylpyridine and formaldehyde in the presence of a catalyst. The yield and purity of this compound obtained from these methods depend on various factors like reaction conditions, catalyst type, and reactant ratio.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-5-methylnicotinaldehyde has been extensively studied for its potential applications in various fields. In pharmaceuticals, this compound has been investigated for its antitumor, antimicrobial, and anti-inflammatory properties. In agrochemicals, this compound has been studied as a potential herbicide and insecticide. In materials science, this compound has been explored for its potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Eigenschaften
IUPAC Name |
4-methoxy-5-methylpyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-3-9-4-7(5-10)8(6)11-2/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNRJJWJSPJFBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1OC)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide](/img/structure/B50871.png)